molecular formula C10H10N2O2 B12757620 4(3H)-Quinazolinone, 6-methoxy-3-methyl-

4(3H)-Quinazolinone, 6-methoxy-3-methyl-

Cat. No.: B12757620
M. Wt: 190.20 g/mol
InChI Key: VPOXYLSXYTTZRL-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6-methoxy-3-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the 6th position and a methyl group at the 3rd position in the quinazolinone ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6-methoxy-3-methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of anthranilic acid derivatives with formamide or its derivatives. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4(3H)-Quinazolinone, 6-methoxy-3-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-methoxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions include various quinazoline and dihydroquinazolinone derivatives, which may possess different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-methoxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cyclin-dependent kinases (CDKs) or other proteins involved in cell cycle regulation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone, 6-methoxy-: Lacks the methyl group at the 3rd position.

    4(3H)-Quinazolinone, 3-methyl-: Lacks the methoxy group at the 6th position.

    4(3H)-Quinazolinone: Lacks both the methoxy and methyl groups.

Uniqueness

The presence of both the methoxy group at the 6th position and the methyl group at the 3rd position in 4(3H)-Quinazolinone, 6-methoxy-3-methyl- imparts unique chemical properties and biological activities that distinguish it from other quinazolinone derivatives. These structural features may enhance its interaction with specific molecular targets, leading to its observed biological effects.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

6-methoxy-3-methylquinazolin-4-one

InChI

InChI=1S/C10H10N2O2/c1-12-6-11-9-4-3-7(14-2)5-8(9)10(12)13/h3-6H,1-2H3

InChI Key

VPOXYLSXYTTZRL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)OC

Origin of Product

United States

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